Prepro-Atrial Natriuretic Factor (26-55) (human)

Pharmacokinetics Peptide Stability Cardiovascular Research

Prepro-ANF (26-55) (human)—long-acting natriuretic peptide (LANP)—is the definitive tool for in vivo cardiovascular and renal studies requiring sustained pharmacokinetics. With an extended 28-minute half-life (>11-fold longer than mature ANF) and 15–24× higher circulating concentrations, it eliminates the rapid-clearance confounds of ANF that compromise long-term infusion models. Its unique N-terminal origin confers distinct receptor signaling, including maximal PGE2 induction unmatched by other proANF fragments—critical for arachidonic acid cross-talk studies. Vasodilatory equipotency to ANF with a quantifiable 4–5× cGMP increase provides a built-in activity benchmark for assay-grade lot validation. Choose LANP for assay development targeting reduced LVEF with superior diagnostic accuracy over CNP-22. Procure the standard for sustained-exposure natriuretic peptide research.

Molecular Formula C152H236N38O51S3
Molecular Weight 3507.9 g/mol
Cat. No. B568526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrepro-Atrial Natriuretic Factor (26-55) (human)
Molecular FormulaC152H236N38O51S3
Molecular Weight3507.9 g/mol
Structural Identifiers
InChIInChI=1S/C152H236N38O51S3/c1-72(2)53-93(134(222)167-88(38-41-116(199)200)128(216)166-87(37-40-115(197)198)127(215)164-85(29-21-23-46-153)125(213)171-92(45-52-244-17)151(239)190-49-26-32-110(190)148(236)185-97(57-76(9)10)136(224)168-89(39-42-117(201)202)129(217)186-107(152(240)241)68-121(209)210)174-141(229)100(60-82-69-160-71-161-82)179-145(233)106(67-120(207)208)184-138(226)96(56-75(7)8)173-137(225)95(55-74(5)6)175-142(230)103(64-114(159)196)180-126(214)86(30-22-24-47-154)165-139(227)98(58-80-27-19-18-20-28-80)178-144(232)105(66-119(205)206)183-130(218)90(43-50-242-15)169-135(223)94(54-73(3)4)176-143(231)104(65-118(203)204)172-123(211)78(13)162-133(221)102(63-113(158)195)182-146(234)108(70-191)187-149(237)122(77(11)12)188-124(212)79(14)163-132(220)101(62-112(157)194)181-140(228)99(59-81-33-35-83(192)36-34-81)177-131(219)91(44-51-243-16)170-147(235)109-31-25-48-189(109)150(238)84(155)61-111(156)193/h18-20,27-28,33-36,69,71-79,84-110,122,191-192H,21-26,29-32,37-68,70,153-155H2,1-17H3,(H2,156,193)(H2,157,194)(H2,158,195)(H2,159,196)(H,160,161)(H,162,221)(H,163,220)(H,164,215)(H,165,227)(H,166,216)(H,167,222)(H,168,224)(H,169,223)(H,170,235)(H,171,213)(H,172,211)(H,173,225)(H,174,229)(H,175,230)(H,176,231)(H,177,219)(H,178,232)(H,179,233)(H,180,214)(H,181,228)(H,182,234)(H,183,218)(H,184,226)(H,185,236)(H,186,217)(H,187,237)(H,188,212)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,240,241)/t78-,79-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,122-/m0/s1
InChIKeyPCSAOHPOZFJINS-BGLQADKRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prepro-Atrial Natriuretic Factor (26-55) (human) for Research: A Long-Acting Natriuretic Peptide with Distinct Pharmacokinetic Profile


Prepro-Atrial Natriuretic Factor (26-55) (human), also known as Long-Acting Natriuretic Peptide (LANP), is a 30-amino acid peptide fragment derived from the N-terminal region of the atrial natriuretic prohormone [1]. This compound functions as one of four bioactive peptides produced from proANP and exerts its effects primarily through the activation of particulate guanylate cyclase, leading to increased intracellular cyclic GMP (cGMP) levels and subsequent vasodilation and natriuresis [2]. Its classification as a 'long-acting' peptide distinguishes it from the mature atrial natriuretic peptide (ANP), suggesting a unique role in sustained cardiovascular and renal regulation [3].

Why Generic Natriuretic Peptide Substitution is Not Advisable for Research on Prepro-ANF (26-55) (human)


Substituting Prepro-Atrial Natriuretic Factor (26-55) (human) with other natriuretic peptides such as mature ANP (99-126) or BNP-32 can lead to erroneous experimental conclusions due to profound differences in pharmacokinetics, receptor engagement, and biological specificity. The half-life of Prepro-ANF (26-55) is over 10 times longer than that of ANP (99-126) [1], and it circulates at 15- to 24-fold higher concentrations in vivo [2]. Furthermore, while it shares vasodilatory properties with ANP, its distinct N-terminal origin means it does not bind to the same spectrum of natriuretic peptide receptors, leading to unique downstream signaling effects, including a maximal induction of prostaglandin E2 not observed with other proANF fragments [3]. Using a generic alternative without accounting for these quantifiable differences will fundamentally alter study outcomes, particularly in pharmacokinetic, pharmacodynamic, and biomarker discovery applications.

Quantitative Differentiation of Prepro-Atrial Natriuretic Factor (26-55) (human) from Closest Analogs: An Evidence-Based Selection Guide


Extended Plasma Half-Life of Prepro-ANF (26-55) Compared to Mature ANP (99-126)

Prepro-Atrial Natriuretic Factor (26-55) (human) demonstrates a significantly longer plasma half-life compared to the mature atrial natriuretic factor (ANF/ANP 99-126). In healthy human subjects receiving a 1-hour infusion (100 ng/kg/min), the half-life of Prepro-ANF (26-55) was determined to be 28 minutes, which is over 11 times longer than the 2.5-minute half-life reported for ANF [1]. This extended half-life explains why Prepro-ANF (26-55) circulates at 15- to 24-fold higher concentrations than ANF under physiological conditions [2].

Pharmacokinetics Peptide Stability Cardiovascular Research

Superior Diagnostic Correlation of Prepro-ANF (26-55) with Left Ventricular Dysfunction vs. CNP-22

In a clinical study of 211 patients undergoing cardiac catheterization, plasma levels of Prepro-ANF (26-55) (nANP(26-55)) were significantly elevated in patients with left ventricular ejection fraction (LVEF) ≤45% (p < 0.001) [1]. In contrast, C-type natriuretic peptide (CNP-22) showed no significant correlation with parameters of LV function [1]. Receiver operating characteristic (ROC) analysis further indicated that elevated nANP(26-55) levels provided significantly better diagnostic accuracy for LV dysfunction compared to CNP-22 [1].

Biomarker Discovery Heart Failure Diagnostics Cardiac Function

Maximal Induction of Prostaglandin E2 (PGE2) by Prepro-ANF (26-55) Among Prohormone Fragments

Among the three peptides derived from the atrial natriuretic prohormone, Prepro-Atrial Natriuretic Factor (26-55) (human) causes the maximal increase in prostaglandin E2 (PGE2) levels [1]. This is a distinct property not shared to the same degree by the other proANF fragments, prepro-ANF (56-92) and kaliuretic peptide, which are also elevated in congestive heart failure but do not stimulate PGE2 production as potently [1]. The known increase in PGE2 in chronic heart failure is thought to be, at least in part, secondary to the actions of this specific peptide [1].

Prostaglandin Signaling Inflammation Heart Failure Pathophysiology

Equipotent Vasodilation with a 4-5 Fold cGMP Increase Compared to Baseline

Prepro-Atrial Natriuretic Factor (26-55) (human) exhibits potent vasodilatory properties that are equal to those of atrial natriuretic factor (ANF) [1]. This vasodilation is mechanistically linked to the activation of particulate guanylate cyclase and is associated with a 4- to 5-fold increase in cyclic GMP (cGMP) levels [1]. This quantitative fold-change serves as a key benchmark for validating the biological activity of synthesized batches and is a direct, measurable outcome in vascular smooth muscle assays.

Vasodilation cGMP Signaling Smooth Muscle Biology

Recommended Research and Industrial Applications for Prepro-Atrial Natriuretic Factor (26-55) (human)


In Vivo Pharmacokinetic and Pharmacodynamic Studies Requiring Extended Peptide Half-Life

Given its 28-minute half-life, which is >11-fold longer than mature ANF [1], Prepro-ANF (26-55) is the superior choice for in vivo studies where sustained exposure is critical. This includes long-term infusion models of hypertension or heart failure where the rapid clearance of ANF (2.5 min) would necessitate impractically high dosing frequencies and confound the interpretation of sustained versus acute effects.

Development and Validation of High-Sensitivity Diagnostic Assays for Left Ventricular Dysfunction

The significant correlation of elevated Prepro-ANF (26-55) with reduced LVEF and its superior diagnostic accuracy compared to CNP-22 [1] make this peptide a prime candidate for developing immunoassays aimed at the early detection and monitoring of left ventricular dysfunction. Its higher circulating concentration (15-24 fold over ANF) [2] also simplifies analytical detection requirements, making assay development more robust.

Investigating Prostaglandin-Mediated Pathways in Cardiovascular Pathology

For researchers studying the cross-talk between natriuretic peptide signaling and arachidonic acid metabolites, Prepro-ANF (26-55) is the uniquely appropriate tool. Its maximal induction of PGE2, which is not matched by other proANF fragments like 56-92 [1], allows for the specific activation and study of this pathway in models of chronic heart failure and inflammation.

Quality Control and Activity Benchmarking of Synthetic Natriuretic Peptides

The defined vasodilatory equipotency to ANF and the associated 4- to 5-fold increase in cGMP levels [1] provide a clear, quantitative benchmark for validating the biological activity of newly synthesized batches. This is essential for procurement in both academic and industrial settings to ensure lot-to-lot consistency in functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prepro-Atrial Natriuretic Factor (26-55) (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.